2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
Description
Chemical Structure:
2-Chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide (CAS: 1269151-14-5) is a chloroacetamide derivative featuring a phenyl-substituted pyrazole core linked via a methylene group to the acetamide moiety. Its molecular formula is C₁₃H₁₄ClN₃O, with a molecular weight of 263.72 g/mol .
Applications and Significance: This compound serves as a versatile small-molecule scaffold in medicinal chemistry and materials science. Its structural design—combining a pyrazole ring (known for hydrogen-bonding capacity) with a reactive chloroacetamide group—makes it a key intermediate for synthesizing pharmacologically active molecules, particularly in kinase inhibitor development and agrochemical research .
Properties
IUPAC Name |
2-chloro-N-[(1-phenylpyrazol-4-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-6-12(17)14-7-10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVQAZRWHRUITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with chloroacetamide in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde in ethanol.
- Add chloroacetamide and a base such as potassium carbonate.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum to obtain the desired product.
Industrial Production Methods
Industrial production of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide exhibit anticancer properties. These compounds can inhibit the proliferation of various cancer cell lines, making them potential candidates for drug development. A study highlighted the synthesis of related pyrazole derivatives that showed promising activity against human cancer cell lines, suggesting that modifications in the structure can enhance efficacy and selectivity .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This suggests that 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide could be developed as a therapeutic agent for inflammatory diseases .
3. Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Research focusing on similar acetamide derivatives has demonstrated effectiveness against various bacterial strains, indicating a potential application in treating infections .
Agricultural Applications
1. Pesticidal Properties
2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide has been explored for its potential use as a pesticide. Its structure suggests it may interact with biological systems of pests, leading to their control. Studies on related compounds have shown effective insecticidal activity, paving the way for further research into this compound's efficacy against agricultural pests .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives, including those similar to 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide, were tested against several cancer cell lines (e.g., MCF7, HeLa). The results showed a dose-dependent inhibition of cell growth, with some derivatives exhibiting IC50 values in the low micromolar range.
Case Study 2: Anti-inflammatory Effects
In another study, researchers evaluated the anti-inflammatory potential of pyrazole-based compounds in animal models of inflammation. The results indicated significant reduction in edema and pain response, supporting the hypothesis that these compounds can serve as effective anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table compares the target compound with structurally related chloroacetamides, emphasizing substituent effects on properties and applications:
Key Comparative Insights
Substituent Effects on Bioactivity :
- The introduction of electron-withdrawing groups (e.g., 4-Cl, 3-CN in ) enhances antifungal activity by increasing electrophilicity and target binding.
- Alkyl substituents (e.g., ethyl/methyl in ) improve metabolic stability and solubility, critical for agrochemical formulations .
Hydrogen-Binding and Crystallization :
- The pyrazole and acetamide groups in the target compound facilitate N–H⋯N hydrogen bonds , forming stable crystal lattices. Analogous patterns are observed in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which adopts an R₂²(8) hydrogen-bonding motif .
Synthetic Flexibility :
- The target compound’s synthesis involves condensation reactions between chloroacetyl chloride and substituted pyrazolylmethylamines, paralleling methods for analogs like those in .
Biological Activity
2-Chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide, a compound with potential pharmacological applications, has garnered interest due to its biological activity, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings on its biological properties, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is with a molecular weight of approximately 249.7 g/mol. The compound features a chloro group and a pyrazole moiety, which are integral to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including 2-Chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide. The compound has been evaluated for its effectiveness against several pathogenic bacteria.
In Vitro Studies:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity, with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .
- Biofilm Inhibition : It was also effective in inhibiting biofilm formation, which is crucial for preventing chronic infections .
Table 1: Antimicrobial Activity of 2-Chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Effect on Biofilm Formation |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | Not reported | Yes |
| Escherichia coli | Not reported | Not reported | Yes |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through various assays. Pyrazole derivatives are known to exhibit anti-inflammatory effects, likely due to their ability to inhibit cyclooxygenase enzymes or modulate inflammatory cytokines.
Case Studies:
In animal models, derivatives similar to 2-Chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide have shown reduced inflammation markers in tissues following induced inflammatory responses . This suggests that the compound may possess therapeutic benefits in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with specific structural features. The presence of the chloro group and the phenyl ring are believed to enhance the compound's interaction with biological targets.
Key Findings:
- Chloro Group : Contributes to increased lipophilicity and potentially enhances membrane permeability.
- Pyrazole Moiety : Essential for antimicrobial activity; modifications at this site can significantly alter potency.
- Phenyl Ring Substituents : Variations in substituents on the phenyl ring can lead to changes in biological activity, emphasizing the importance of SAR studies in drug design .
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via nucleophilic substitution between chloroacetyl chloride and a substituted pyrazole derivative. For example:
- Reagents : 1-phenyl-1H-pyrazol-4-ylmethylamine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
- Solvents : Dichloromethane or similar inert organic solvents are preferred to minimize side reactions .
- Optimization : Temperature control (0–5°C) during reagent addition reduces exothermic side reactions, improving yield (reported ~70–85% in analogous syntheses) .
- Purification : Recrystallization or column chromatography resolves impurities like unreacted starting materials .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : - and -NMR confirm the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and the chloroacetamide moiety (δ 3.8–4.2 ppm for CHCl) .
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~680 cm (C-Cl stretch) validate functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% in optimized syntheses) .
Q. What are the primary chemical reactions involving this compound?
- Nucleophilic substitution : The chlorine atom reacts with amines or thiols to form secondary amides or thioethers .
- Hydrolysis : Under acidic/basic conditions, the acetamide group converts to carboxylic acid, useful for prodrug design .
- Cyclization : Heating with thiourea derivatives yields thiazole or pyrimidine analogs, expanding bioactivity studies .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
- SHELX refinement : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths/angles and identifies hydrogen-bonding networks (e.g., N–H···O interactions stabilizing dimers) .
- Example : Dihedral angles between the pyrazole and phenyl rings (37–67°) explain steric effects missed in computational models .
- Data reconciliation : Discrepancies between DFT-calculated and experimental geometries often arise from crystal packing forces, addressed via Hirshfeld surface analysis .
Q. How do substituent patterns on the pyrazole ring influence biochemical interactions?
- Methyl vs. phenyl groups : Methyl substituents (e.g., 1,5-dimethyl) enhance lipophilicity, improving membrane permeability in enzyme inhibition assays .
- Hydrogen bonding : N–H···O interactions with target proteins (e.g., kinases) correlate with activity in structure-activity relationship (SAR) studies .
- Case study : Analogous compounds with 1-phenyl groups show 10-fold higher binding affinity to COX-2 compared to unsubstituted derivatives .
Q. What methodological approaches address contradictory bioactivity data in enzyme inhibition studies?
- Dose-response profiling : Use IC curves to differentiate true inhibition from assay artifacts (e.g., aggregation at high concentrations) .
- Crystallographic docking : Overlay compound structures with enzyme active sites (e.g., using AutoDock Vina) to validate binding modes inconsistent with biochemical data .
- Control experiments : Compare with known inhibitors (e.g., indomethacin for COX) to rule off-target effects .
Q. How do intermolecular interactions in the solid state affect solubility and formulation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
